molecular formula C9H13N3O B1672159 Iproniazid CAS No. 54-92-2

Iproniazid

Cat. No. B1672159
CAS RN: 54-92-2
M. Wt: 179.22 g/mol
InChI Key: NYMGNSNKLVNMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Iproniazid is a substituted hydrazine, and its structure and reactivity are similar to isoniazid . The isopropyl hydrazine moiety is essential for the inhibition of monoamine oxidase activity .


Molecular Structure Analysis

The molecular formula of Iproniazid is C9H13N3O . It has a molar mass of 179.223 g/mol . The structure of Iproniazid is chemically similar to isoniazid .


Chemical Reactions Analysis

Iproniazid inhibits the activity of monoamine oxidases (MAOs) by itself and through an active metabolite, isopropylhydrazine . It is known to be oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to highly reactive acylating and alkylating agents .


Physical And Chemical Properties Analysis

Iproniazid has a density of 1.084 g/cm3 and a boiling point of 265.9 °C (510.6 °F) .

Scientific Research Applications

Tuberculosis Treatment

  • Application : Iproniazid was originally developed for the treatment of tuberculosis .
  • Results : While initially effective, the use of Iproniazid for tuberculosis treatment has been discontinued due to its hepatotoxicity .

Antidepressant

  • Application : Iproniazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . It was most prominently used as an antidepressant drug .
  • Method : As an antidepressant, Iproniazid was administered orally. It was noted for its ability to “energize” rather than sedate depressed patients .
  • Results : Despite its effectiveness, Iproniazid had to be withdrawn from the market in 1961 due to an unacceptable incidence of hepatitis . Its use also faded due to the risk of hypertensive attacks being precipitated by consumption of foods rich in the pressor amine tyramine .

Improved General Attitude and Behavior

  • Application : Iproniazid has been observed to improve general attitude and behavior in patients .
  • Method : The drug was administered orally, typically at a dosage of 50 mg three times per day .
  • Results : Approximately 70% of patients showed varying degrees of improved general attitude and behavior, better ward adjustment, increased weight, heightened affective mood, and added interest in self and environment .

Improved General Attitude and Behavior

  • Application : Iproniazid has been observed to improve general attitude and behavior in patients .
  • Method : The drug was administered orally, typically at a dosage of 50 mg three times per day .
  • Results : Approximately 70% of patients showed varying degrees of improved general attitude and behavior, better ward adjustment, increased weight, height­ ened affective mood, and added interest in self and environment .

Safety And Hazards

Iproniazid was withdrawn from the market because of its hepatotoxicity . It was discontinued in most of the world in the 1960s due to a high incidence of hepatitis . It is recommended to avoid breathing mist, gas, or vapors of Iproniazid and avoid contact with skin and eyes .

Future Directions

While Iproniazid was one of the first antidepressants ever marketed, it was replaced by less hepatotoxic drugs such as phenelzine and isocarboxazid . Current efforts are focused on understanding the etiology of depression and identifying novel targets for pharmacological treatment .

properties

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGNSNKLVNMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023168
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iproniazid

CAS RN

54-92-2
Record name Iproniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iproniazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

161-161.5
Record name Iproniazid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid
Reactant of Route 2
Iproniazid
Reactant of Route 3
Reactant of Route 3
Iproniazid
Reactant of Route 4
Reactant of Route 4
Iproniazid
Reactant of Route 5
Reactant of Route 5
Iproniazid
Reactant of Route 6
Iproniazid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.